Kulinone

Description

This compound has been reported in Melia azedarach, Azadirachta indica, and Melia dubia with data available.

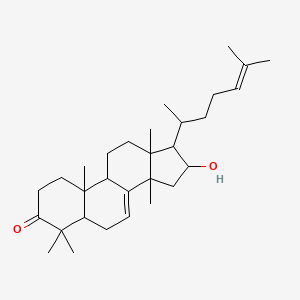

Structure

3D Structure

Properties

IUPAC Name |

(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)26-23(31)18-30(8)22-12-13-24-27(4,5)25(32)15-16-28(24,6)21(22)14-17-29(26,30)7/h10,12,20-21,23-24,26,31H,9,11,13-18H2,1-8H3/t20-,21+,23+,24+,26-,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORJEFOAAXJWIS-QOXWJFHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21688-61-9 | |

| Record name | Kulinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21688-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Kulinone: A Technical Overview of its Chemical Structure and Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulinone is a naturally occurring triterpenoid that has been isolated from various plant species, notably from the Meliaceae family, including Melia azedarach, Azadirachta indica, and Melia dubia.[1] As a member of the tetranortriterpenoid class of compounds, this compound possesses a complex polycyclic structure that has garnered interest for its biological activities, including cytotoxic effects against cancer cell lines.[2] This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by available quantitative data and a generalized experimental protocol for its isolation and characterization.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid with the molecular formula C₃₀H₄₈O₂.[1] Its structure features a pentacyclic core, characteristic of lanostane-type triterpenoids, with a ketone group at the C-3 position and a hydroxyl group at the C-16 position. The side chain attached at C-17 is a 6-methylhept-5-en-2-yl group.[1]

Systematic IUPAC Name: (5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one[1]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| CAS Number | 21688-61-9 | [1][2][3] |

| Molecular Formula | C₃₀H₄₈O₂ | [1][3] |

| Molecular Weight | 440.7 g/mol | [1][2] |

| PubChem CID | 44567124 | [1] |

| InChI | InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)26-23(31)18-30(8)22-12-13-24-27(4,5)25(32)15-16-28(24,6)21(22)14-17-29(26,30)7/h10,12,20-21,23-24,26,31H,9,11,13-18H2,1-8H3/t20-,21+,23+,24+,26-,28-,29+,30-/m1/s1 | [1] |

| InChIKey | YORJEFOAAXJWIS-QOXWJFHWSA-N | [1] |

| Canonical SMILES | C--INVALID-LINK--[C@@H]1--INVALID-LINK--O | [1] |

Experimental Protocols for Isolation and Structural Elucidation

The isolation and structural elucidation of this compound from a natural source, such as the bark of Melia toosendan, follows a general procedure for the characterization of natural products. The following is a detailed, generalized methodology.

1. Extraction:

-

The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable solvent, typically methanol (MeOH), at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

The fractions are concentrated, and the one showing the desired biological activity or containing compounds of interest (as determined by preliminary analysis like Thin Layer Chromatography - TLC) is selected for further purification.

3. Chromatographic Purification:

-

The selected fraction is subjected to multiple steps of column chromatography. This may include:

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by TLC.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water).

-

4. Structural Elucidation: The structure of the purified compound (this compound) is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which helps in establishing the relative stereochemistry of the molecule.

-

-

Quantitative Spectroscopic Data

Table 2: Expected NMR Data for this compound

| Data Type | Expected Signals |

| ¹H NMR | - Signals for multiple methyl groups (singlets and doublets).- Olefinic protons in the side chain.- Methylene and methine protons in the cyclic system and side chain.- A proton attached to the carbon bearing the hydroxyl group. |

| ¹³C NMR | - Approximately 30 distinct carbon signals.- A signal for a ketone carbonyl carbon (typically > 200 ppm).- Signals for olefinic carbons in the side chain.- A signal for the carbon attached to the hydroxyl group (typically 60-80 ppm).- Numerous signals in the aliphatic region for the carbon skeleton. |

| Mass Spec | - A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₃₀H₄₈O₂. |

Workflow for Natural Product Isolation and Characterization

The logical flow from plant material to a fully characterized natural product like this compound can be visualized as follows.

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Biological Activity

This compound has been reported to exhibit cytotoxic effects.[2] Studies have shown its activity against various human cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HGC27 (gastric cancer), with IC₅₀ values ranging from 5.6 to 21.2 µg/mL.[2] It has also shown inhibitory activity against the P388 cancer cell line.[2] The specific signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated and remain an area for further research.

References

Kulinone: A Euphane-Type Triterpenoid from Melia azedarach

An In-depth Technical Guide on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulinone is a naturally occurring euphane-type triterpenoid, a class of tetracyclic triterpenes known for their diverse and potent biological activities. First isolated from Melia azedarach L., a plant with a long history in traditional medicine, this compound has attracted scientific interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and its known biological activities, with a focus on its cytotoxic effects. Furthermore, based on the activities of structurally related euphane-type triterpenoids, this guide explores the potential signaling pathways that may be modulated by this compound, offering insights for future research and drug development.

Discovery and Natural Sources

This compound was first discovered and reported in 1968 by F. C. Chang and C. Chiang. It was identified as a euphane-type triterpenoid isolated from the plant Melia azedarach L., commonly known as the Chinaberry tree. This deciduous tree, belonging to the Meliaceae family, is native to Indomalaya and Australasia and is a rich source of various bioactive secondary metabolites, including terpenoids, limonoids, and flavonoids.

While the initial discovery did not specify the exact part of the plant from which this compound was isolated, subsequent research has confirmed its presence in the bark of Melia azedarach[1][2]. The bark of this plant has been traditionally used for its insecticidal and medicinal properties.

Experimental Protocols

General Isolation and Characterization of Triterpenoids from Melia azedarach Bark

1. Extraction:

-

The air-dried and powdered bark of Melia azedarach is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The fractions are concentrated, and the ethyl acetate fraction, which is often rich in triterpenoids, is selected for further separation.

3. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Elution is performed using a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.

4. Purification:

-

The pooled fractions containing the compounds of interest are further purified using repeated column chromatography, often on silica gel or Sephadex LH-20.

-

Final purification to obtain pure compounds like this compound is typically achieved through preparative high-performance liquid chromatography (HPLC).

5. Structure Elucidation:

-

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: For unambiguous determination of the three-dimensional structure, if suitable crystals can be obtained.

-

The following diagram illustrates a general workflow for the isolation of this compound.

Quantitative Data

A study investigating the cytotoxic constituents of Melia azedarach bark reported the isolation of this compound. While a specific yield for this compound was not provided, the study evaluated the cytotoxic activity of a group of isolated compounds, including this compound, against several human cancer cell lines[1][2].

| Compound Group (including this compound) | Cell Line | IC₅₀ (µg/mL)[1][2] |

| Triterpenoids and Steroids | A549 (Lung Carcinoma) | 5.6 - 21.2 |

| H460 (Large Cell Lung Cancer) | 5.6 - 21.2 | |

| HGC27 (Gastric Cancer) | 5.6 - 21.2 |

Note: The reported IC₅₀ values represent the range for a group of compounds, one of which is this compound. The specific IC₅₀ for this compound alone was not detailed in this study.

Potential Signaling Pathways and Mechanism of Action

Direct studies on the signaling pathways affected by this compound are currently limited. However, the known biological activities of this compound (cytotoxicity) and other structurally related euphane-type triterpenoids provide valuable insights into its potential mechanisms of action. These compounds are known to exert their effects through the modulation of key cellular signaling pathways involved in inflammation and apoptosis.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

Many triterpenoids exhibit potent anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3][4][5].

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and IL-6. Euphane-type triterpenoids may inhibit this pathway by preventing the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression. The activation of these kinases is often upstream of NF-κB activation. Triterpenoids have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thus downregulating the inflammatory response.

The following diagram illustrates the potential inhibitory effects of euphane-type triterpenoids on the NF-κB and MAPK signaling pathways.

Induction of Apoptosis

The cytotoxic activity of this compound suggests that it may induce apoptosis, or programmed cell death, in cancer cells. Triterpenoids are known to trigger apoptosis through both the extrinsic and intrinsic pathways[6][7][8][9].

-

Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors (e.g., Fas, TRAIL-R) on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. Caspase-8 then activates effector caspases, such as caspase-3, which execute the apoptotic program. Some triterpenoids have been shown to upregulate the expression of death receptors, making cancer cells more susceptible to apoptosis.

-

Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by various intracellular stresses, leading to changes in the mitochondrial outer membrane permeability. This results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates initiator caspase-9, which in turn activates effector caspases. The Bcl-2 family of proteins plays a crucial role in regulating this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it. Triterpenoids can modulate the expression of Bcl-2 family proteins to favor apoptosis.

The following diagram depicts the potential involvement of euphane-type triterpenoids in the extrinsic and intrinsic apoptosis pathways.

Conclusion and Future Directions

This compound, a euphane-type triterpenoid from Melia azedarach, represents a promising natural product with demonstrated cytotoxic activity against cancer cells. While its discovery dates back several decades, detailed mechanistic studies are still lacking. Based on the activities of structurally similar compounds, it is plausible that this compound exerts its effects through the modulation of key signaling pathways such as NF-κB, MAPK, and the intrinsic and extrinsic apoptosis pathways.

Future research should focus on the following areas:

-

Detailed Isolation and Quantification: Development of a standardized and high-yield protocol for the isolation of this compound from Melia azedarach and accurate quantification of its content in different parts of the plant.

-

Elucidation of Specific IC₅₀ Values: Determination of the precise IC₅₀ values of pure this compound against a broader panel of cancer cell lines.

-

Mechanism of Action Studies: In-depth investigation of the specific signaling pathways modulated by this compound to understand its anti-inflammatory and apoptotic effects at the molecular level.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

A deeper understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent for the treatment of cancer and other diseases.

References

- 1. Cytotoxic triterpenoids and steroids from the bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic activity and mechanism of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic-acid and related synthetic triterpenoids in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel dietary triterpene Lupeol induces fas-mediated apoptotic death of androgen-sensitive prostate cancer cells and inhibits tumor growth in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

The Kulinone Enigma: Unraveling the Biosynthetic Pathway in Melia azedarach

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kulinone, a euphane-type tetracyclic triterpenoid isolated from the Persian lilac (Melia azedarach), has garnered significant interest within the scientific community for its potential pharmacological activities. Despite its discovery and structural elucidation, the precise biosynthetic pathway leading to its formation within the plant remains an area of active investigation. This technical guide synthesizes the current understanding of triterpenoid biosynthesis, with a specific focus on proposing a putative pathway for this compound. Drawing upon genomic and transcriptomic data from M. azedarach and related species, this document outlines the key enzymatic steps, precursor molecules, and potential intermediates. Furthermore, it presents a framework for the experimental validation of this proposed pathway, providing generalized protocols for the identification and characterization of the involved enzymes. This guide is intended to serve as a comprehensive resource for researchers dedicated to natural product biosynthesis, drug discovery, and the biotechnological production of valuable plant-derived compounds.

Introduction

Melia azedarach L., a member of the Meliaceae family, is a rich source of diverse and structurally complex secondary metabolites, including a vast array of triterpenoids. Among these, this compound, a tetracyclic triterpenoid of the euphane (20β-H) series, stands out due to its biological properties, including antimicrobial and antifeedant activities[1]. The intricate stereochemistry and functional group decorations of this compound suggest a complex and highly regulated biosynthetic pathway. Understanding this pathway is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of this compound and related compounds for pharmaceutical and agricultural applications.

This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, leveraging the broader knowledge of limonoid and other triterpenoid biosynthesis in M. azedarach.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other triterpenoids, is believed to originate from the ubiquitous isoprenoid pathway. The proposed pathway can be broadly divided into three key stages: precursor synthesis, cyclization to form the core euphane skeleton, and subsequent oxidative modifications.

Precursor Synthesis: The Mevalonate (MVA) Pathway

The initial building blocks for this compound biosynthesis are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in the cytoplasm. A series of enzymatic reactions condense these five-carbon units to form the 30-carbon precursor, 2,3-oxidosqualene.

Cyclization: Formation of the Euphane Skeleton

The crucial step in determining the core structure of this compound is the stereospecific cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). While the specific OSC responsible for the euphane skeleton in M. azedarach has not been definitively characterized, studies on the closely related limonoid pathway in this plant have identified an OSC, MaOSC1, which produces tirucalla-7,24-dien-3β-ol, a tirucallane-type triterpenoid[2][3]. It is highly probable that a distinct or promiscuous OSC is responsible for generating the euphane precursor of this compound. The proposed cyclization cascade is depicted below.

Caption: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.

Post-Cyclization Modifications: The Role of Cytochrome P450s

Following the formation of the tetracyclic euphane skeleton, a series of oxidative modifications are required to yield the final this compound structure. These reactions, including hydroxylations and the formation of the ketone group, are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). Transcriptome analysis of M. azedarach has revealed a number of CYP families, such as CYP71 and CYP88A, that are implicated in triterpenoid biosynthesis[4][5]. It is hypothesized that a specific set of CYPs sequentially modifies the euphane precursor to introduce the necessary functional groups.

Quantitative Data

Currently, there is a paucity of quantitative data specifically pertaining to the biosynthesis of this compound in M. azedarach. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of this pathway and for metabolic engineering efforts. Future research should focus on obtaining these measurements.

| Data Type | Description | Potential Experimental Approach |

| Enzyme Kinetics | Michaelis-Menten constant (Km) and catalytic rate (kcat) for the OSC and CYPs involved. | In vitro assays with purified recombinant enzymes and varying substrate concentrations. |

| Precursor Concentration | Cellular concentration of 2,3-oxidosqualene and key intermediates in different tissues of M. azedarach. | LC-MS/MS-based targeted metabolomics. |

| Product Titer | Concentration of this compound in various plant tissues (e.g., leaves, bark, roots) at different developmental stages. | HPLC or GC-MS analysis of plant extracts. |

| Gene Expression Levels | Transcript abundance of candidate OSC and CYP genes in different tissues. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq analysis. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted experimental approach. Below are generalized protocols for the key experiments.

Identification of Candidate Genes via Transcriptome Mining

-

RNA Isolation and Sequencing: Isolate total RNA from various tissues of M. azedarach known to accumulate this compound. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads to generate a comprehensive transcriptome.

-

Gene Annotation and Mining: Annotate the assembled transcripts and mine the dataset for sequences homologous to known oxidosqualene cyclases and cytochrome P450s from other plant species.

-

Co-expression Analysis: Identify candidate genes whose expression patterns correlate with the accumulation of this compound.

Functional Characterization of Candidate Enzymes

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate OSC and CYP genes into suitable expression vectors. Express the recombinant proteins in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana.

-

In Vivo and In Vitro Enzyme Assays:

-

For OSCs, feed the engineered host with a labeled precursor (e.g., ¹³C-squalene) and analyze the products by GC-MS or LC-MS.

-

For CYPs, perform in vitro assays using microsomes isolated from the expression host, the putative triterpene substrate, and NADPH.

-

-

Product Identification: Purify the enzymatic products and elucidate their structures using NMR spectroscopy and mass spectrometry.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Melia azedarach provides a solid foundation for future research. While significant progress has been made in understanding the broader context of triterpenoid biosynthesis in this species, the specific enzymes and intermediates leading to this compound remain to be definitively identified. The experimental workflows outlined in this guide offer a clear path toward the functional characterization of the key biosynthetic genes.

Successful elucidation of the this compound pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable triterpenoids through metabolic engineering and synthetic biology approaches. This could have profound implications for the development of new pharmaceuticals and environmentally friendly pesticides. The logical relationship between identifying the biosynthetic components and the potential for biotechnological application is a key driver for continued research in this field.

Caption: Logical progression from gene discovery to biotechnological application.

References

- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. Three cytochrome P450 88A subfamily enzymes, CYP88A108, CYP88A164, and CYP88A222, act as β-amyrin 11-oxidases involved in triterpenoid biosynthesis in Melia azedarach L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

Kulinone: A Technical Overview of a Triterpenoid from Melia azedarach

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the available scientific information on Kulinone, a natural product isolated from Melia azedarach. While in-depth experimental data on this compound is limited in publicly accessible literature, this document summarizes its chemical identity, reported biological activities, and the broader context of related compounds from its source organism.

Core Compound Identification

A clear identification of a compound is critical for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | (5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | PubChem |

| CAS Number | 21688-61-9 | PubChem |

| Molecular Formula | C₃₀H₄₈O₂ | PubChem |

| Molecular Weight | 440.7 g/mol | PubChem |

| Chemical Class | Tetracyclic Triterpenoid | [1] |

Biological Activity and Therapeutic Potential

This compound is a tetracyclic triterpenoid isolated from Melia azedarach, a plant known for its diverse medicinal properties.[1] The biological activities reported specifically for this compound are limited.

Reported Activities of this compound

Initial reports suggest that this compound possesses the following activities:

Detailed experimental protocols and quantitative data (e.g., IC₅₀, MIC values) for these activities are not extensively documented in the available literature.

Broader Context: Bioactivities of Melia azedarach and Triterpenoids

Melia azedarach is a rich source of various bioactive secondary metabolites, including terpenoids, limonoids, flavonoids, and steroids.[2] Extracts and isolated compounds from this plant have demonstrated a wide range of pharmacological effects, such as:

-

Anthelmintic[3]

-

Hepatoprotective[3]

-

Antibacterial and Antifungal[3]

-

Antiviral[4]

-

Antimalarial[4]

-

Anticancer[4]

-

Anti-inflammatory[5]

Triterpenoids as a class are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. For instance, pristimerin, another triterpenoid, has been shown to attenuate tumorigenesis by reducing inflammation and proliferation and inducing apoptosis.[6]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of compounds from Melia azedarach are available, providing a methodological basis for further research on this compound.

General Isolation and Characterization Methodology

A general procedure for isolating compounds from Melia azedarach involves the following steps:

-

Collection and Preparation of Plant Material: The root bark of Melia azedarach is collected and authenticated.[2] The material is then dried and coarsely powdered.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as a chloroform/methanol mixture (1:1, v/v).[7]

-

Fractionation and Chromatography: The crude extract undergoes fractionation and is then subjected to column chromatography to separate the different components.[2] Eluents are monitored using Thin Layer Chromatography (TLC).[2]

-

Purification: Identical eluents are collected and may be subjected to further purification techniques like flash chromatography.[2]

-

Structural Elucidation: The structure of the isolated pure compounds is determined using spectroscopic methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[2][7]

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or its precise mechanism of action for its reported antimicrobial and antifeedant activities.

To illustrate a potential, yet unconfirmed, mechanism related to the broader class of compounds, the following diagram depicts a generalized workflow for investigating the anti-inflammatory activity of a natural product, a common characteristic of triterpenoids.

Caption: A generalized workflow for screening and investigating the anti-inflammatory mechanism of a natural compound.

Conclusion and Future Directions

This compound is a defined chemical entity with reported antimicrobial and antifeedant properties. However, there is a significant gap in the scientific literature regarding its detailed biological activities, mechanism of action, and therapeutic potential. The rich ethnobotanical history and diverse pharmacological profile of its source plant, Melia azedarach, suggest that this compound and other related triterpenoids from this plant are promising candidates for further investigation.

Future research should focus on:

-

Comprehensive screening of this compound for a wider range of biological activities.

-

Elucidation of its mechanism of action for any confirmed activities.

-

In vivo studies to determine its efficacy and safety profile.

-

Structure-activity relationship (SAR) studies to optimize its therapeutic properties.

This technical guide serves as a starting point for researchers and drug development professionals interested in this compound, highlighting both the known information and the areas requiring further exploration.

References

- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 2. phytojournal.com [phytojournal.com]

- 3. Ethnobotany, pharmacology, and phytochemistry of Melia azedarach. [wisdomlib.org]

- 4. phcogrev.com [phcogrev.com]

- 5. phcogres.com [phcogres.com]

- 6. Pristimerin, a naturally occurring triterpenoid, attenuates tumorigenesis in experimental colitis-associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Unfolding Therapeutic Potential of Euphane-Type Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphane-type triterpenoids, a distinct class of tetracyclic triterpenes, are gaining significant attention within the scientific community for their diverse and potent biological activities. Primarily isolated from plants of the Euphorbiaceae family, these natural compounds have demonstrated promising anti-inflammatory, cytotoxic, antiviral, and neuroprotective properties in a variety of preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the current state of research on euphane-type triterpenoids, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to support further investigation and drug development efforts.

Core Biological Activities and Quantitative Data

The biological effects of euphane-type triterpenoids are multifaceted, with significant activity observed in several key therapeutic areas. The following tables summarize the quantitative data from various studies, offering a comparative look at the potency of different euphane derivatives.

Table 1: Cytotoxic Activities of Euphane-Type Triterpenoids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 25,26,27-trisnor-3β-hydroxy-euphan-24-al | K562 (Leukemia) | 29.8 ± 1.1 | [4] |

| HCT-15 (Colon) | 31.5 ± 0.9 | [4] | |

| SKLU-1 (Lung) | 35.1 ± 1.5 | [4] | |

| Euphone (semisynthetic derivative of euphol) | K562 (Leukemia) | 15.3 ± 0.7 | [4] |

| Kansensone | Xenopus laevis blastula cells | >50% cleavage arrest at 10 µg/mL | [3] |

| Kansenonol | Xenopus laevis blastula cells | >50% cleavage arrest at 10 µg/mL | [3] |

| 11-oxo-kansenonol | Xenopus laevis blastula cells | >50% cleavage arrest at 10 µg/mL | [3] |

| Desmondiin A | RAW 264.7 (Macrophage) | 38.1 | [5] |

Table 2: Anti-inflammatory Activities of Euphane-Type Triterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Neritriterpenol H | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |

| Neritriterpenol J | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |

| Neritriterpenol K | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |

| Neritriterpenol L | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |

| Neritriterpenol M | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |

| Neritriterpenol N | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |

| 11-oxo-kansenonol | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |

Table 3: Antiviral and Trypanocidal Activities of Euphane-Type Triterpenoids

| Compound | Activity | Target | IC50 (µM) | Reference |

| 3β,7β-dihydroxy-24-methylenelanosta-8-ene-11-one | Anti-HSV-2 | Vero cells | 7.05 | [7] |

| Euphorbol-7-one | Anti-HSV-2 | Vero cells | 2.42 | [7] |

| Desmondiin A | Trypanocidal (amastigote) | Trypanosoma cruzi | 2.5 ± 0.3 | [5] |

| Desmondiin C | Trypanocidal (epimastigote) | Trypanosoma cruzi | 4.0 | [5] |

| Desmondiin D | Trypanocidal (epimastigote) | Trypanosoma cruzi | 3.4 | [5] |

Key Signaling Pathways Modulated by Euphane-Type Triterpenoids

The biological activities of euphane-type triterpenoids are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several triterpenoids have been shown to inhibit this pathway, thereby reducing inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. Some triterpenoids have been found to modulate this pathway, which may contribute to their cytotoxic effects on cancer cells.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to cell death. Some euphane-type triterpenoids have been shown to induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of euphane-type triterpenoids.

Extraction and Isolation of Euphane-Type Triterpenoids

This protocol outlines a general procedure for the extraction and isolation of euphane-type triterpenoids from plant material, typically from the Euphorbiaceae family.

-

Plant Material Preparation: Air-dry the plant material (e.g., stems, leaves) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours). Repeat the extraction process multiple times to ensure maximum yield.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: Subject the desired fraction (often the ethyl acetate or n-hexane fraction) to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elute with a gradient of solvents to further separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Purify the sub-fractions obtained from column chromatography using preparative HPLC with a suitable column and mobile phase to isolate the pure euphane-type triterpenoids.

-

Structure Elucidation: Characterize the structure of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the euphane-type triterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the euphane-type triterpenoid for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known anti-inflammatory drug).

-

Griess Reagent Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (e.g., phosphorylation) or expression levels of proteins in signaling pathways like NF-κB and PI3K/Akt.

-

Cell Lysis: After treatment with the euphane-type triterpenoid and/or stimulant (e.g., LPS or a growth factor), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, p65, phospho-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

Euphane-type triterpenoids represent a promising class of natural products with a wide range of biological activities. The data presented in this guide highlight their potential as leads for the development of new therapeutics for cancer, inflammatory diseases, and infectious diseases. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research in this exciting field. Future studies should focus on elucidating the precise molecular targets of these compounds, exploring their structure-activity relationships, and evaluating their efficacy and safety in more advanced preclinical and clinical settings. The continued investigation of euphane-type triterpenoids holds great promise for the discovery of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Euphane and tirucallane triterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trisnor-Euphane-Type Triterpenoid and Other Constituents Isolated from Euphorbia tanquahuete Sessé & Moc.: Preparation and Cytotoxic Evaluation of Semisynthetic Derivatives of Euphol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Euphane and Tirucallane Triterpenes with Trypanocidal Activity from Euphorbia desmondii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triterpenes and Phenolic Compounds from Euphorbia deightonii with Antiviral Activity against Herpes Simplex Virus Type-2 - PMC [pmc.ncbi.nlm.nih.gov]

Kulinone and Butyrospermol: A Technical Guide to their Core Relationship, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical relationship, biosynthetic origins, and distinct biological activities of two significant triterpenoids: Kulinone and butyrospermol. This compound, a tirucallane-type triterpenoid primarily isolated from plants of the Meliaceae family, has garnered attention for its cytotoxic effects against various cancer cell lines. Butyrospermol, a euphane-type triterpenoid and a major constituent of shea butter from the nuts of Vitellaria paradoxa, is recognized for its anti-inflammatory and chemopreventive properties. This document details their structural characteristics, biosynthetic pathway, and summarizes the current understanding of their mechanisms of action, supported by experimental methodologies and quantitative data.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from the cyclization of squalene. Among these, this compound and butyrospermol represent two distinct subclasses with promising pharmacological potential. This compound, a tetracyclic triterpenoid, has been identified in species such as Melia azedarach and Azadirachta indica[1]. Its chemical structure is characterized by a euphane or tirucallane skeleton with an oxygenated D-ring. Butyrospermol is a tetracyclic triterpenoid alcohol and a key unsaponifiable component of shea butter, known for its widespread use in cosmetics and traditional medicine[2]. Understanding the relationship between these two molecules, from their shared biosynthetic precursor to their divergent biological functions, is crucial for harnessing their therapeutic potential.

Chemical Structures and Properties

This compound and butyrospermol share a common tetracyclic triterpenoid core but differ in their functional groups and stereochemistry, which significantly influences their biological activities.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | IUPAC Name | CAS Number | Key Structural Features |

| This compound | C30H48O2 | 440.7 | (3S,5R,8R,9S,10R,13R,14R,17S)-3-Hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,9,11,12,15-decahydro-1H-cyclopenta[a]phenanthren-16-one | 21688-61-9 | Tirucallane-type skeleton, Ketone group at C-16 |

| Butyrospermol | C30H50O | 426.7 | (3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | 472-28-6 | Euphane-type skeleton, Hydroxyl group at C-3 |

Biosynthetic Relationship

This compound and butyrospermol are both products of the intricate triterpenoid biosynthesis pathway, which commences with the cyclization of 2,3-oxidosqualene[3][4]. This shared origin establishes a fundamental chemical relationship between them. The initial cyclization can lead to different tetracyclic skeletons, including the euphane and tirucallane types, which serve as precursors for butyrospermol and this compound, respectively. Subsequent enzymatic modifications, such as oxidation and rearrangement, lead to the final structures of these compounds.

Biological Activities and Signaling Pathways

This compound: Cytotoxic and Pro-apoptotic Effects

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis through both intrinsic and extrinsic pathways.

Signaling Pathway of this compound-Induced Apoptosis:

Studies have shown that this compound can trigger the mitochondrial apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to PARP cleavage and ultimately, cell death[5]. Furthermore, this compound has been observed to upregulate the expression of death receptors such as Fas and TRAIL receptors, initiating the extrinsic apoptotic pathway through the activation of caspase-8[5]. A key aspect of this compound's pro-apoptotic activity is its ability to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival. By suppressing NF-κB, this compound reduces the expression of anti-apoptotic proteins like cFLIP, thereby sensitizing cancer cells to apoptosis-inducing signals like TRAIL[6].

Quantitative Data on Cytotoxicity:

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| H1688 | Small Cell Lung Carcinoma | ~12.5-25 | [5] |

| HeLa | Cervical Cancer | Not specified, synergistic with TRAIL | [6] |

Butyrospermol: Anti-inflammatory Properties

Butyrospermol is well-documented for its anti-inflammatory effects. While direct mechanistic studies on butyrospermol are limited, research on butyrate, a related short-chain fatty acid, provides strong evidence for the inhibition of the NF-κB signaling pathway as a primary mechanism of action[7][8].

Signaling Pathway of Butyrospermol's Anti-inflammatory Action:

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Butyrate has been shown to inhibit the activation of NF-κB, thereby down-regulating the expression of these inflammatory mediators[7]. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, butyrate prevents the translocation of NF-κB to the nucleus and subsequent pro-inflammatory gene expression. It is hypothesized that butyrospermol exerts its anti-inflammatory effects through a similar mechanism.

Quantitative Data on Anti-inflammatory Activity:

Experimental Protocols

Isolation and Characterization of this compound from Melia azedarach

Workflow:

Methodology:

-

Extraction: The dried and powdered bark of Melia azedarach is subjected to Soxhlet extraction with methanol for 48-72 hours[1][10].

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity[11].

-

Chromatography: The ethyl acetate fraction, typically enriched with triterpenoids, is subjected to column chromatography on silica gel. A gradient elution system (e.g., n-hexane-ethyl acetate) is used to separate the different components[11].

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Characterization: The structure of the isolated this compound is elucidated and confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (1H-NMR, 13C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy[12].

Cytotoxicity Assay (MTT Assay)

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range of 1-100 µM) and incubated for 24-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Methodology:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Compound and LPS Treatment: The cells are pre-treated with different concentrations of butyrospermol for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent.

-

Absorbance Reading: The absorbance is read at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the butyrospermol-treated groups with the LPS-stimulated control group.

Conclusion

This compound and butyrospermol, while originating from the same broad biosynthetic pathway, exhibit distinct and pharmacologically significant biological activities. This compound's cytotoxic and pro-apoptotic effects, mediated through the induction of both intrinsic and extrinsic apoptotic pathways and the inhibition of the pro-survival NF-κB pathway, highlight its potential as a lead compound in anticancer drug discovery. Conversely, butyrospermol's anti-inflammatory properties, likely also involving the modulation of the NF-κB pathway, underscore its therapeutic potential in inflammatory conditions. Further research into the specific molecular targets and a deeper understanding of the structure-activity relationships of these triterpenoids will be crucial for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to further explore the promising avenues these natural products present.

References

- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 2. In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 5. dovepress.com [dovepress.com]

- 6. Kurarinone promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative Determination of Azadirachtin in Melia indica and M. azedarach - Journal of Medicinal Plants [jmp.ir]

- 10. japsonline.com [japsonline.com]

- 11. Bioactive Azadirachta indica and Melia azedarach leaves extracts with anti-SARS-CoV-2 and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of Kulinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Kulinone, a tetracyclic triterpenoid isolated from plants of the Melia genus, notably Melia azedarach. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₃₀H₄₈O₂ and a molecular weight of 440.7 g/mol . Its tetracyclic triterpenoid structure forms the basis for its chemical and biological properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its structural elucidation and characterization.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in the searched literature. |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in the searched literature. |

IR Spectroscopic Data

Table 3: IR (Infrared) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in the searched literature. |

Mass Spectrometry Data

Table 4: MS (Mass Spectrometry) Data for this compound

| m/z | Fragmentation Assignment |

| Data not available in the searched literature. |

Note: Despite extensive literature searches, specific, quantitative spectroscopic data for this compound could not be located in the available scientific databases and publications.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data validation. The following outlines the general methodologies typically employed for the analysis of triterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: A variety of mass analyzers can be used, including Time-of-Flight (TOF), Quadrupole, or Ion Trap.

-

Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Early Studies on Kulinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early scientific studies on Kulinone, a naturally occurring euphane-type triterpenoid. The information presented herein is based on the available scientific literature, with a focus on its isolation, characterization, and initial biological evaluation. This document is intended to serve as a foundational resource for researchers interested in the potential of this compound and its derivatives in drug discovery and development.

Discovery and Isolation

This compound was first identified as a euphane-type triterpenoid isolated from the plant Melia azedarach L. in a 1968 chemical communication. Subsequent research further elaborated on the tetracyclic triterpenoids present in this plant species.

The general procedure for the isolation of this compound and other triterpenoids from Melia azedarach involves the extraction of plant material (such as the bark) with organic solvents. The resulting crude extract is then subjected to various chromatographic techniques to separate and purify the individual compounds.

Experimental Protocols

General Isolation of Triterpenoids from Melia azedarach

The following is a generalized protocol based on methods described for the isolation of triterpenoids, including this compound, from Melia azedarach.

-

Extraction : The air-dried and powdered bark of Melia azedarach is extracted with a suitable solvent, such as ethanol, at room temperature.

-

Fractionation : The crude ethanol extract is concentrated under reduced pressure and then partitioned between different organic solvents of varying polarity, for example, n-hexane, ethyl acetate, and n-butanol, to yield different fractions.

-

Chromatographic Separation : The fractions containing the compounds of interest are subjected to repeated column chromatography. Typical stationary phases include silica gel and Sephadex LH-20.

-

Gradient Elution : A gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, is used to elute the compounds from the column.

-

Purification : Final purification of the isolated compounds is often achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation : The chemical structure of the purified compounds, including this compound, is determined using spectroscopic methods such as Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC), and by comparison with data reported in the literature.

Biological Activity: Cytotoxicity

Early studies primarily focused on the chemical characterization of this compound. However, more recent research has explored its biological activities. A 2011 study investigated the cytotoxic effects of this compound against several human cancer cell lines.

Data Presentation

The cytotoxic activity of this compound was evaluated, and the half-maximal inhibitory concentration (IC₅₀) values were determined.

| Compound | Cell Line | IC₅₀ (µg/mL)[1] |

| This compound | A549 (Human lung carcinoma) | 12.3[1] |

| H460 (Human large-cell lung cancer) | 15.1[1] | |

| HGC27 (Human stomach cancer) | 18.5[1] |

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

The cytotoxic activity of this compound was determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This method quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[2][3][4]

-

Cell Plating : Human cancer cell lines (A549, H460, and HGC27) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Reagent Preparation : The CellTiter-Glo® Reagent is prepared by transferring the CellTiter-Glo® Buffer into the bottle containing the lyophilized CellTiter-Glo® Substrate and mixing until the substrate is fully dissolved.[3]

-

Lysis and Signal Generation : After the incubation period with the test compound, the 96-well plate is equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[3]

-

Signal Stabilization : The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[3]

-

Luminescence Measurement : The luminescence is recorded using a luminometer. The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells in the well.

-

Data Analysis : The IC₅₀ values are calculated from the dose-response curves generated from the luminescence data.

Synthesis of this compound and Its Derivatives

To date, there are no published reports detailing the total synthesis of this compound or the synthesis of its derivatives. The existing literature focuses exclusively on the isolation of this compound from its natural source, Melia azedarach. While general synthetic strategies for the broader class of euphane triterpenoids have been developed, a specific synthetic route for this compound has not been described.[1][5][6]

Signaling Pathways and Mechanism of Action

The mechanism of action through which this compound exerts its cytotoxic effects has not yet been elucidated. Consequently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound or its derivatives. Further research is required to understand the molecular targets and cellular pathways involved in its biological activity.

Visualizations

The following diagram illustrates the general workflow for the isolation and bioactivity screening of this compound as described in the literature.

References

- 1. researchgate.net [researchgate.net]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. ch.promega.com [ch.promega.com]

- 5. Total Synthesis of Euphane Triterpenoids Using Metal-Catalyzed Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Kulinone from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Kulinone, a euphane-type triterpenoid, from its plant sources. This compound has been identified in plant species such as Melia azedarach, Azadirachta indica, and Melia dubia and has demonstrated cytotoxic effects against various cancer cell lines, making it a compound of interest for drug discovery and development.

Introduction to this compound

This compound is a tetracyclic triterpenoid belonging to the euphane class of secondary metabolites.[1] It has been isolated from various parts of the Melia and Azadirachta species. The primary biological activity of interest for this compound is its cytotoxicity against human cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HGC27 (gastric cancer).[2] This potential for anticancer activity makes the development of robust isolation and purification protocols crucial for further preclinical and clinical research.

Plant Material and Preparation

The primary source for this compound isolation discussed in the literature is Melia azedarach, also known as the Chinaberry tree. Various parts of the plant, including the bark, fruits, and leaves, can be used for extraction.[1][2][3]

Protocol for Plant Material Preparation:

-

Collection: Collect fresh plant material (e.g., bark) from a healthy, mature Melia azedarach tree.

-

Authentication: Ensure proper botanical identification of the plant material.

-

Cleaning: Wash the collected plant material thoroughly with water to remove any dirt and debris.

-

Drying: Air-dry the plant material in a well-ventilated area, preferably in the shade to prevent the degradation of phytochemicals. Alternatively, a plant dryer can be used at a controlled temperature (typically 40-50°C).

-

Grinding: Once completely dry, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of this compound

The initial step in isolating this compound is the extraction from the powdered plant material using an appropriate solvent. Maceration or Soxhlet extraction with organic solvents is commonly employed.

Protocol for Solvent Extraction:

-

Maceration:

-

Place the powdered plant material (e.g., 1 kg) in a large container.

-

Add a suitable solvent, such as methanol or ethanol, at a solid-to-solvent ratio of approximately 1:5 to 1:10 (w/v).

-

Seal the container and allow it to stand at room temperature for 48-72 hours with occasional stirring.

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process with fresh solvent two more times to ensure maximum recovery of the compounds.

-

Combine the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.

-

Fractionation of the Crude Extract

The crude extract contains a complex mixture of phytochemicals. Fractionation is performed to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

Protocol for Liquid-Liquid Partitioning:

-

Suspend the dried crude extract (e.g., 100 g) in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, dichloromethane (or chloroform), and ethyl acetate.

-

For each step, mix the extract suspension with the partitioning solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the respective solvent layers. Triterpenoids like this compound are typically found in the less polar fractions, such as the dichloromethane or ethyl acetate fractions.

-

Evaporate the solvent from each fraction to obtain the dried fractions.

Purification of this compound

The final step involves the purification of this compound from the enriched fraction using chromatographic techniques. A combination of column chromatography methods is often necessary to achieve high purity.

Protocol for Chromatographic Purification:

-

Silica Gel Column Chromatography (Initial Separation):

-

Prepare a silica gel (60-120 mesh) column with a suitable non-polar solvent, such as n-hexane.

-

Dissolve the dried dichloromethane or ethyl acetate fraction in a minimal amount of the same solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 50 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

-

Pool the fractions containing the compound of interest (based on TLC profile).

-

-

Sephadex LH-20 Column Chromatography (Fine Purification):

-

Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing - Optional):

-

For obtaining highly pure this compound, preparative HPLC with a C18 column and a mobile phase of methanol and water can be employed.

-

Data Presentation

Table 1: Representative Yield of Triterpenoids from Melia azedarach Fruits

| Compound | Yield (mg/kg of dry plant material) |

| Melianone | 130 |

| 21-β-Acetoxymelianone | 16 |

| Methyl kulonate | 35 |

| 3-α-Tigloylmelianol | 78 |

Table 2: Cytotoxic Activity of this compound and Related Compounds from Melia azedarach

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

| This compound | A549 (Lung) | 5.6 - 21.2 |

| This compound | H460 (Lung) | 5.6 - 21.2 |